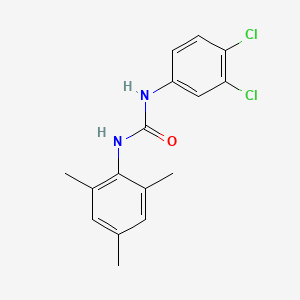

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea

CAS No.:

Cat. No.: VC16057991

Molecular Formula: C16H16Cl2N2O

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16Cl2N2O |

|---|---|

| Molecular Weight | 323.2 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea |

| Standard InChI | InChI=1S/C16H16Cl2N2O/c1-9-6-10(2)15(11(3)7-9)20-16(21)19-12-4-5-13(17)14(18)8-12/h4-8H,1-3H3,(H2,19,20,21) |

| Standard InChI Key | ALNBRPKLWZNUAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |

Introduction

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It features two aromatic rings: one substituted with dichloro groups and the other with trimethyl groups. This compound is widely studied for its applications in medicinal chemistry, agrochemicals, and organic synthesis due to its structural and functional properties.

Synthesis

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea typically involves:

-

Reactants:

-

3,4-Dichloroaniline as the amine source.

-

2,4,6-Trimethylphenyl isocyanate as the isocyanate source.

-

-

Reaction Conditions:

-

Solvent: Organic solvents such as dichloromethane or toluene.

-

Temperature: Reflux conditions are commonly used.

-

Reaction Time: Varies depending on scale and solvent.

-

-

Purification:

-

Recrystallization or column chromatography ensures high purity levels.

-

Applications

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea has diverse applications due to its chemical properties:

-

Medicinal Chemistry:

-

Agrochemicals:

-

Urea derivatives are often used in pesticides and herbicides due to their ability to interact with biological targets in plants and pests.

-

-

Organic Synthesis:

-

Serves as an intermediate for synthesizing more complex organic molecules.

-

Mechanism of Action

The mechanism of action for this compound involves:

-

Biological Interaction:

-

The lipophilic aromatic rings facilitate cellular uptake.

-

Once inside cells, it can bind to enzymes or receptors, modulating their activity.

-

-

Chemical Reactivity:

-

The urea group (-NH-CO-NH-) enables hydrogen bonding with biological targets.

-

Dichloro substitutions increase reactivity towards nucleophilic substitution reactions.

-

Stability and Solubility

| Property | Details |

|---|---|

| Chemical Stability | Stable under standard storage conditions; sensitive to strong acids or bases during hydrolysis. |

| Solubility | Soluble in organic solvents like dichloromethane; limited solubility in water due to hydrophobic groups. |

Research Findings

Recent studies highlight the potential of urea derivatives for various applications:

-

Urease Inhibition Studies:

-

Pharmacological Potential:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume